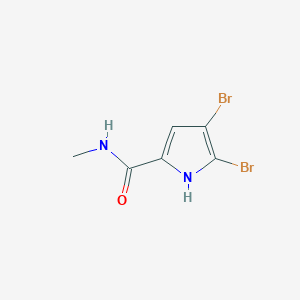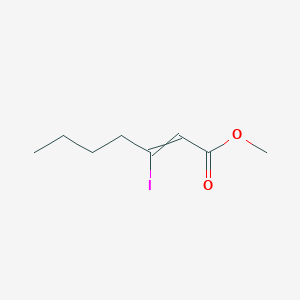
Methyl 3-iodohept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodohept-2-enoate is an organic compound with the molecular formula C8H13IO2. It is an ester derived from heptenoic acid, featuring an iodine atom attached to the third carbon of the hept-2-enoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-iodohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as methyl hept-2-enoate, reacts with an iodine source under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodohept-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the hept-2-enoate chain can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
Methyl 3-iodohept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 3-iodohept-2-enoate involves its reactivity with various molecular targets. The iodine atom and the double bond in the hept-2-enoate chain play crucial roles in its interactions with other molecules. For example, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The double bond can participate in addition reactions, altering the compound’s structure and properties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromohept-2-enoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-chlorohept-2-enoate: Contains a chlorine atom in place of iodine.
Methyl 3-fluorohept-2-enoate: Features a fluorine atom instead of iodine.
Uniqueness
Methyl 3-iodohept-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and addition reactions, offering advantages in specific synthetic applications .
Propiedades
Número CAS |
154026-88-7 |
|---|---|
Fórmula molecular |
C8H13IO2 |
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
methyl 3-iodohept-2-enoate |
InChI |
InChI=1S/C8H13IO2/c1-3-4-5-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3 |
Clave InChI |
VOQKGRBDJKWJMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


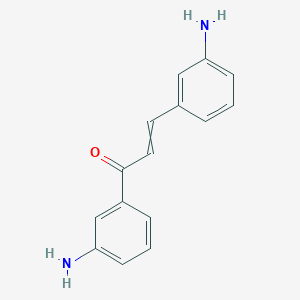
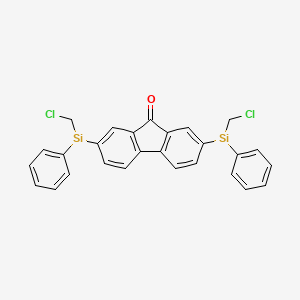
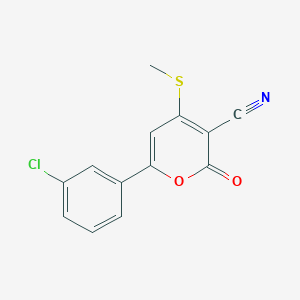

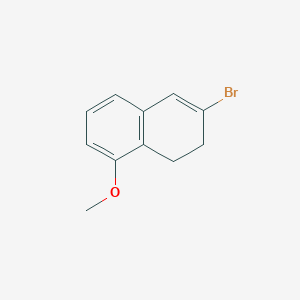
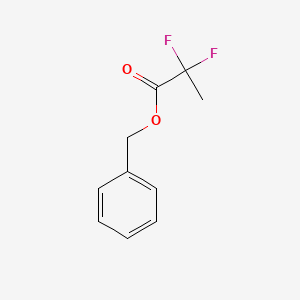
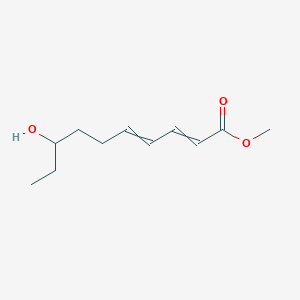
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
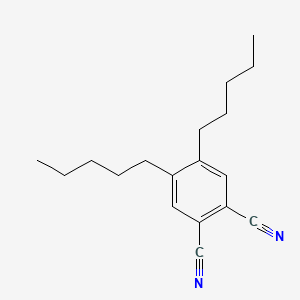
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
